
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-2-propenamide, also known as BCP, is a synthetic compound which has been used in a variety of scientific research applications. BCP is a member of the dioxolane class, which includes a variety of compounds that have been studied for their potential therapeutic applications. BCP has been studied for its potential to modulate the activities of a variety of enzymes and receptors, and has been used in research applications in fields such as pharmacology, toxicology, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of various derivatives and antagonists. For instance, in the synthesis of N-allyl-4-piperidyl benzamide derivatives, the structure and characteristics of the product, including a non-peptide CCR5 antagonist, were determined using NMR and MS techniques (Cheng De-ju, 2014).
Applications in Photodynamic Therapy
- Compounds structurally related to "(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-2-propenamide" have shown potential in photodynamic therapy. For example, a zinc phthalocyanine derivative exhibited high singlet oxygen quantum yield, making it a promising candidate for cancer treatment in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Potential in Drug Development
- Its derivatives have been examined for potential use in drug development, particularly as CCR5 antagonists. This is significant for HIV-1 infection prevention (H. Bi, 2014).
Antiviral and Antimicrobial Activities
- Some related compounds have demonstrated antiviral and antimicrobial activities. A study synthesized 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, examining their antiviral activity and cytotoxicity against various viruses, indicating potential in antiviral therapy (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).
Structural Analysis
- The structural analysis of related compounds has been conducted, providing insights into their molecular configuration and potential interactions. For example, analysis of 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol helped understand its molecular stability and intermolecular interactions (Xinli Zhang, 2009).
Antiproliferative Properties
- Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, related to the compound , has been conducted to evaluate their antimicrobial and antiproliferative activities, indicating their potential in treating certain cancers (E. Mansour, Asmaa Aboelnaga, E. Nassar, Safaa I. Elewa, 2020).
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-14-8-16-15(22-10-23-16)7-12(14)3-6-17(21)20-9-11-1-4-13(19)5-2-11/h1-8H,9-10H2,(H,20,21)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFBWXMAKHHVNX-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)

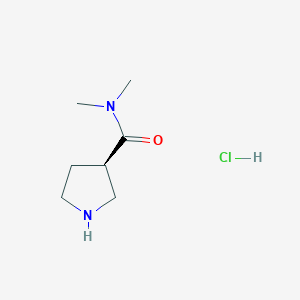
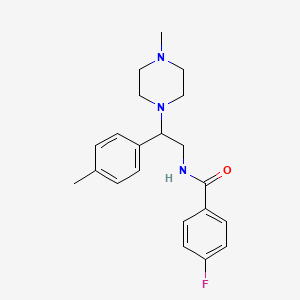

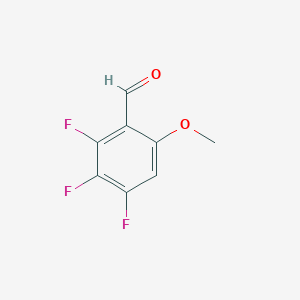


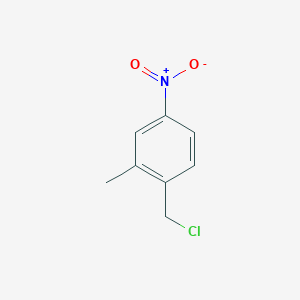
![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)
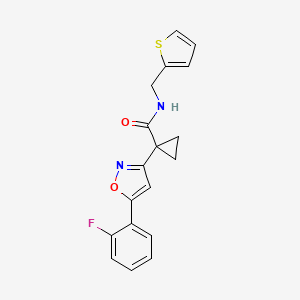

![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)
